

# Advanced Two-Photon Microscopy Applications Using Pyridinium-Based Fluorescent Probes

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## Compound of Interest

Compound Name: 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride  
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## Executive Summary

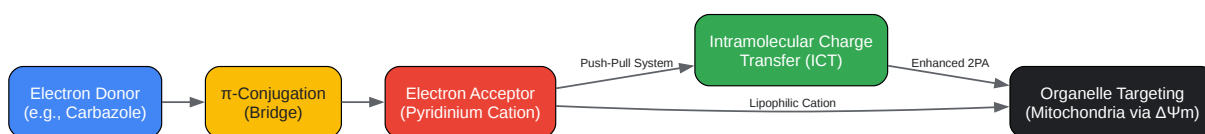
Two-photon microscopy (TPM) has revolutionized deep-tissue and in vivo imaging by utilizing near-infrared (NIR) femtosecond lasers to minimize phototoxicity and optical scattering[1]. However, the efficacy of TPM is fundamentally limited by the two-photon absorption (2PA) cross-section ( $\delta$ ) of the fluorophores used[2]. Pyridinium-based fluorescent probes have emerged as highly competent tools for TPM[3]. By leveraging a Donor- $\pi$ -Acceptor (D- $\pi$ -A) architecture where the pyridinium moiety acts as a strong electron acceptor and a lipophilic cation, these probes achieve massive 2PA cross-sections, exceptional photostability, and precise organelle targeting (primarily mitochondria)[3][4].

This application note provides drug development professionals and imaging scientists with field-proven mechanistic insights and self-validating protocols for deploying advanced pyridinium probes in 3D organoid imaging, Two-Photon Fluorescence Lifetime Imaging Microscopy (TP-FLIM), and in vivo tumor biomarker detection.

## Mechanistic Insights: The Pyridinium Advantage

The rational design of pyridinium-based probes relies on two fundamental physicochemical principles:

- **Intramolecular Charge Transfer (ICT):** The electron-withdrawing nature of the positively charged pyridinium nitrogen, coupled with electron-donating groups (e.g., carbazole or methoxystyrene) via a  $\pi$ -conjugated bridge, creates a strong "push-pull" dipole[3][5]. This ICT significantly enhances excitonic coupling, resulting in a large 2PA cross-section (often >100 GM) in the NIR and NIR-II windows[3][4].
- **Electromotive Targeting:** The permanent positive charge of the pyridinium group acts as a lipophilic cation. Driven by the highly negative mitochondrial membrane potential ( $\Delta\Psi_m \approx -180$  mV), these probes selectively accumulate in the mitochondrial matrix without requiring complex bioconjugation[4][5].



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Figure 1: D- $\pi$ -A structural logic of pyridinium probes driving charge transfer and targeting.

## Application 1: Deep-Tissue 3D Imaging of Forebrain Organoids

Traditional one-photon confocal microscopy is limited to a penetration depth of ~50–100  $\mu\text{m}$  due to light scattering. Pyridinium probes with multiple methoxystyrene "arms" (e.g., Mito-3arm) exhibit broadened NIR excitation windows and high signal-to-noise ratios, allowing for non-destructive, super-resolution 3D imaging of thick human forebrain organoids[2][3].

## Protocol 1: 3D Organoid Staining and TPM Acquisition

- **Causality & Rationale:** We utilize 800–900 nm femtosecond pulsed excitation. At this wavelength, Rayleigh scattering is minimized, allowing photons to penetrate deep into the organoid core. The multiphoton effect ensures fluorescence is only generated at the focal point, eliminating out-of-focus blur without a pinhole[2].
- **Self-Validation System:** Co-stain the organoid with a classical one-photon dye (e.g., MitoTracker Green). The one-photon signal will rapidly degrade in the Z-axis due to scattering, whereas the Mito-3arm two-photon signal will persist, internally validating the deep-tissue advantage of the 2PA probe.

### Step-by-Step Methodology:

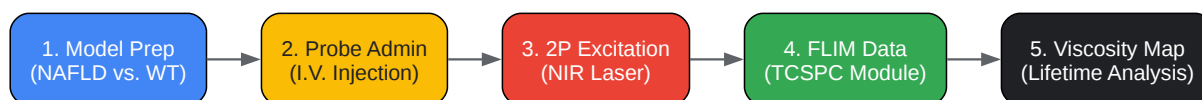
- **Preparation:** Culture 3D human forebrain organoids in Matrigel droplets for 30 days. Transfer a single organoid to a glass-bottom confocal dish.
- **Probe Incubation:** Dilute Mito-3arm probe to a final concentration of 5  $\mu\text{M}$  in culture medium. Incubate the organoid at 37°C for 60 minutes. Note: The lipophilic nature of the pyridinium salt allows passive diffusion through the dense extracellular matrix.
- **Washing:** Wash the organoid gently three times with pre-warmed PBS (pH 7.4) for 5 minutes each to remove unbound probe and minimize background fluorescence.
- **Validation Control ( $\Delta\Psi\text{m}$  Dependency):** In a parallel control dish, pre-treat the organoid with 10  $\mu\text{M}$  CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes before staining. CCCP depolarizes the mitochondrial membrane, which should abolish the localized pyridinium signal, validating target specificity.
- **TPM Acquisition:** Mount the sample on a two-photon microscope equipped with a Ti:Sapphire laser. Tune the excitation to 850 nm. Acquire Z-stack images with a step size of 1–2  $\mu\text{m}$  from the surface down to >200  $\mu\text{m}$  depth.

## Application 2: TP-FLIM for Mapping Mitochondrial Viscosity in NAFLD

Mitochondrial viscosity is a critical microenvironmental biomarker for metabolic stress, apoptosis, and nonalcoholic fatty liver disease (NAFLD)[5][6]. Carbazole-pyridinium probes act as molecular rotors; in low-viscosity environments, non-radiative decay occurs via free rotation. In highly viscous environments (e.g., lipid accumulation in NAFLD), rotation is restricted, forcing the energy to be released as fluorescence, thereby increasing the fluorescence lifetime[6][7].

### Protocol 2: In Vivo TP-FLIM of Hepatic Mitochondria

- **Causality & Rationale:** Fluorescence intensity is heavily confounded by probe concentration, tissue depth, and laser power. Fluorescence Lifetime Imaging Microscopy (FLIM) measures the decay rate of the fluorophore—an intensive property that is absolute and concentration-independent, making it ideal for quantitative in vivo mapping[6].



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Figure 2: Step-by-step workflow for Two-Photon FLIM imaging of mitochondrial viscosity.

#### Step-by-Step Methodology:

- **Model Establishment:** Feed C57BL/6 mice a methionine/choline-deficient (MCD) diet for 4 weeks to induce NAFLD. Use standard chow-fed mice as wild-type (WT) controls[6].

- **Probe Administration:** Intravenously inject the carbazole-pyridinium probe (2 mg/kg) via the tail vein. Allow 30 minutes for systemic circulation and hepatic accumulation.
- **Surgical Exposure:** Under isoflurane anesthesia, perform a minor laparotomy to expose the liver lobes. Place the mouse on a heated stage to maintain physiological temperature.
- **Validation Control (Viscosity Calibration):** Treat a subset of WT mice with Monensin (an ionophore that induces mitochondrial swelling and artificially increases viscosity). This serves as a positive control to validate the lifetime shift.
- **TP-FLIM Acquisition:** Excite the liver tissue at 820 nm using a femtosecond laser. Route the emission through a Time-Correlated Single Photon Counting (TCSPC) module.
- **Lifetime Analysis:** Fit the decay curves to a bi-exponential model. A shift in the average lifetime ( $\tau$ ) from ~1.2 ns (healthy) to >2.0 ns indicates elevated mitochondrial viscosity associated with NAFLD progression[6].

## Application 3: NIR-II Excitable Probes for Tumor Biomarker Detection

For deep-seated orthotopic tumors, excitation in the NIR-II window (1000–1700 nm) is highly desirable to achieve "zero" background autofluorescence. The OTBP-G probe combines a methoxy-diphenylamine (DPA) donor with a pyridinium acceptor[8][9]. It remains in a perfect dark state due to twisted intramolecular charge transfer (TICT). Upon cleavage by  $\gamma$ -Glutamyltranspeptidase (GGT)—an enzyme overexpressed in cancer—the probe undergoes a structural transformation, triggering Aggregation-Induced Emission (AIE)[10][11].

### Protocol 3: In Vivo Tumor Imaging via NIR-II Excitation

- **Causality & Rationale:** The 1040 nm excitation wavelength falls squarely in the NIR-II window, bypassing lipid and water absorption peaks. The enzymatic cleavage of the hydrophilic GGT-recognition moiety leaves a highly hydrophobic pyridinium fluorochrome that aggregates, restricting intramolecular motion and yielding a massive 1000-fold fluorescence ON/OFF ratio[8][10].
- **Self-Validation System:** Administer GGsTop (a highly specific, irreversible GGT inhibitor) to a control cohort prior to probe injection. The absence of a fluorescence signal confirms that the

in vivo turn-on is strictly GGT-dependent and not an artifact of passive accumulation[9].

#### Step-by-Step Methodology:

- Tumor Inoculation: Inject 4T1 breast cancer cells into the mammary fat pad of BALB/c mice to establish an orthotopic tumor model. Wait 10–14 days until tumors reach ~100 mm<sup>3</sup>.
- Probe Application: Administer the OTBP-G probe (100 μL of 100 μM solution) via intratumoral or intravenous injection.
- Validation Control: In the control cohort, inject GGsTop (10 mg/kg) 1 hour prior to OTBP-G administration.
- NIR-II Imaging: Image the mice using a two-photon setup tuned to 1040 nm excitation. Collect emission at ~670 nm.
- Quantification: Calculate the Signal-to-Background Ratio (SBR). Successful GGT activation will yield an SBR > 400 within 1 minute of activation, clearly delineating tumor margins from healthy tissue[10][11].

## Quantitative Data Summary

The table below summarizes the photophysical properties and application metrics of the advanced pyridinium-based probes discussed in this guide.

Probe Name	Donor-Acceptor Architecture	Target / Biomarker	Excitation (nm)	2PA Cross-Section / SBR	Primary Application	Reference
Mito-3arm	Methoxystyrene (x3) - Pyridinium	Mitochondria ( $\Delta\Psi_m$ )	~800–900	High $\delta\Phi$	3D Forebrain Organoids	Chen et al., 2023
Carbazole-Pyridinium	Hexyl-carbazole - Pyridinium	Viscosity (Microenvironment)	~820	Bright NIR FLIM	NAFLD & Apoptosis Models	Zhu et al., 2025
OTBP-G	Methoxy-DPA - Pyridinium	$\gamma$ -Glutamyltranspeptidase	1040 (NIR-II)	SBR > 400 (In vivo)	Tumor Metastasis Detection	Shen et al., 2024

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